molecular formula C11H12F2O3 B14029067 Ethyl 4-ethoxy-2,3-difluorobenzoate

Ethyl 4-ethoxy-2,3-difluorobenzoate

Cat. No.: B14029067
M. Wt: 230.21 g/mol
InChI Key: ASNJSVKBZPHRNJ-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2,3-difluorobenzoate is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxy-2,3-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2,3-difluorobenzoate involves its interaction with specific molecular targets. The ethoxy and difluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 4-ethoxy-2,3-difluorobenzoate

InChI

InChI=1S/C11H12F2O3/c1-3-15-8-6-5-7(9(12)10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

ASNJSVKBZPHRNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OCC)F)F

Origin of Product

United States

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